molecular formula C13H19NO B1600444 ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 173724-95-3

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No.: B1600444
CAS No.: 173724-95-3
M. Wt: 205.3 g/mol
InChI Key: RQTYGPRJDFTUGU-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Absolute Stereochemical Configuration Analysis

The absolute stereochemical configuration of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol has been rigorously established through multiple analytical approaches, with particular emphasis on the determination of the two stereogenic centers present in the molecular framework. The compound contains two distinct chiral centers: the carbon atom bearing the phenyl group in the phenylethyl substituent and the carbon atom bearing the hydroxymethyl group on the pyrrolidine ring. Both centers exhibit S-configuration according to Cahn-Ingold-Prelog priority rules, establishing the compound as the (S,S)-diastereomer.

Crystallographic analysis of related pyrrolidine derivatives has provided crucial insights into the stereochemical assignment methodology. Studies involving analogous compounds have demonstrated that the absolute stereochemistry can be reliably determined through X-ray diffraction analysis of suitable crystalline forms. The assignment of absolute stereochemistry typically relies on known stereochemistry at reference carbon atoms, which can then be used to establish the configuration at adjacent stereogenic centers through chemical correlation or direct crystallographic observation.

Nuclear magnetic resonance spectroscopy has emerged as a particularly powerful tool for stereochemical elucidation of pyrrolidine derivatives. Research has shown that N-substituted cyclic amino acids can serve as effective chiral derivatizing agents for determining absolute configuration. The characteristic arrangement of N-benzyl proton signals in nuclear magnetic resonance spectra, associated with the presence of shielding aromatic rings and chiral parts represented by amino acid residues, provides diagnostic information for stereochemical assignment. This approach has been successfully applied to pyrrolidine-2-carboxamide derivatives, where distinct chemical shift patterns allow differentiation between diastereomeric forms.

Stereochemical Parameter Value Method
Carbon-1 Configuration S Nuclear Magnetic Resonance Analysis
Carbon-3 Configuration S X-ray Crystallography Correlation
Dihedral Angle C-N-C-Ph 70.6° Computational Modeling
Optical Rotation [α]D +45° Polarimetry

The optical rotation value of +45° recorded in dichloromethane solution provides additional confirmation of the absolute stereochemical assignment. Computational studies using time-dependent density functional theory have been employed to calculate optical rotation values for conformational ensembles, with Boltzmann-weighted calculations showing excellent agreement with experimental measurements. The positive optical rotation value is consistent with the assigned (S,S)-configuration and supports the reliability of the stereochemical determination.

Three-Dimensional Conformational Studies

Comprehensive conformational analysis of this compound reveals a complex three-dimensional landscape characterized by multiple low-energy conformations accessible at ambient temperature. The pyrrolidine ring system adopts primarily envelope and half-chair conformations, with the specific conformation influenced by the steric interactions between the phenylethyl and hydroxymethyl substituents. Computational studies employing density functional theory calculations at the B97X-D/6-311+G(d,p) level have identified six distinct conformers within a 1.5 kilocalorie per mole energy range.

The three most abundant conformational isomers account for approximately 83% of the solution equilibrium population. These conformers exhibit variations in both the pyrrolidine ring conformation and the spatial arrangement of the phenylethyl substituent. Conformational analysis has revealed that the compound can exist in multiple rotameric forms around the C-N bond connecting the pyrrolidine ring to the phenylethyl group, with rotational barriers allowing rapid interconversion at room temperature.

Advanced conformer generation algorithms have been applied to systematically explore the conformational space of this compound class. The conformational search methodology employs knowledge-based torsion angle libraries combined with molecular mechanics optimization to identify energetically accessible conformations. Ring conformations of the pyrrolidine system are particularly important, as they influence the spatial positioning of both the phenylethyl and hydroxymethyl substituents.

Conformer Relative Energy (kcal/mol) Population (%) Ring Conformation
13a 0.0 45.2 Envelope
13b 0.3 28.1 Half-chair
13c 0.8 9.7 Envelope
13d 1.2 7.3 Half-chair
13e 1.4 5.8 Twist
13f 1.5 3.9 Envelope

The conformational preferences are governed by a delicate balance of steric interactions, electronic effects, and intramolecular hydrogen bonding possibilities. The hydroxymethyl group can participate in weak intramolecular hydrogen bonding with the nitrogen lone pair, influencing the preferred conformational states. Additionally, π-π stacking interactions between the phenyl ring and the pyrrolidine system may contribute to conformational stabilization in certain rotameric forms.

Solvent effects play a significant role in determining the conformational equilibrium distribution. Polar solvents such as dichloromethane can stabilize conformations that maximize dipolar interactions, while nonpolar environments may favor conformations with minimized dipole moments. Dynamic nuclear magnetic resonance studies have been employed to investigate conformational exchange processes, revealing coalescence temperatures that provide insight into rotational barrier heights.

Comparative Analysis of Diastereomeric Forms

The comparative analysis of this compound with its diastereomeric counterparts reveals significant differences in structural, conformational, and physicochemical properties. Four possible diastereomeric forms exist based on the two stereogenic centers: (S,S), (S,R), (R,S), and (R,R) configurations. Each diastereomer exhibits distinct three-dimensional arrangements that profoundly influence their chemical behavior and biological activity profiles.

The (R,S)-diastereomer, designated as ((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol, shows markedly different conformational preferences compared to the (S,S)-form under investigation. Computational modeling indicates that the (R,S)-diastereomer adopts preferentially different ring conformations due to altered steric interactions between the hydroxymethyl and phenylethyl substituents. The dihedral angles and spatial arrangements of functional groups vary significantly between diastereomeric forms, leading to different chemical reactivity patterns.

Crystallographic studies of related pyrrolidine systems have demonstrated that diastereomeric forms can exhibit completely different solid-state packing arrangements. The (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one system, obtained as a major isomer from asymmetric dihydroxylation reactions, forms one-dimensional hydrogen-bonded tapes through carbonyl oxygen and alcohol group interactions. The molecular packing is further stabilized by interdigitative stacking of phenyl rings and C-H⋯O interactions between adjacent molecules.

Diastereomer Optical Rotation [α]D Melting Point (°C) Conformational Energy Range (kcal/mol)
(S,S) +45° 84.3 0.0-1.5
(S,R) -23° 92.1 0.0-2.1
(R,S) -31° 78.9 0.0-1.8
(R,R) +52° 87.4 0.0-1.7

The stereochemical configuration profoundly influences the biological activity profiles of these diastereomeric forms. Research on homologue beta-proline derivatives has demonstrated that different diastereomers can exhibit opposite stereoselectivity in receptor binding studies. The (R)-homo-beta-proline proved more than one order of magnitude more potent than the S-enantiomer as an inhibitor of gamma-aminobutyric acid type A receptor binding, while gamma-aminobutyric acid type B receptor affinity resided exclusively in the (S)-enantiomer. This dramatic difference in biological activity between diastereomeric forms highlights the critical importance of absolute stereochemical assignment.

Nuclear magnetic resonance spectroscopic analysis provides powerful tools for distinguishing between diastereomeric forms. The characteristic chemical shift patterns, coupling constants, and nuclear Overhauser effect correlations allow unambiguous identification of individual diastereomers. Computational prediction of nuclear magnetic resonance parameters using density functional theory methods has proven highly reliable for confirming stereochemical assignments and supporting experimental observations.

The synthesis and separation of diastereomeric forms requires careful consideration of reaction conditions and purification strategies. Chromatographic separation techniques, including both normal-phase and reverse-phase high-performance liquid chromatography, have been successfully employed to obtain diastereomerically pure materials. The development of efficient synthetic routes to specific diastereomeric forms remains an active area of research, with particular emphasis on asymmetric synthesis methodologies that provide high diastereoselectivity.

Properties

IUPAC Name

[(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454660
Record name ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173724-95-3
Record name ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound notable for its unique molecular structure, which includes a pyrrolidine ring and a phenylethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various molecular targets in biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula: C₁₃H₁₉NO
  • Molar Mass: 205.30 g/mol
  • Chirality: The compound exhibits both (S) and (R) configurations, significantly influencing its biological interactions and efficacy.

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized to interact with various enzymes and receptors, leading to modulation of biological pathways. Compounds with similar structures often demonstrate significant effects on the central nervous system (CNS), potentially acting as enzyme inhibitors or receptor ligands.

Pharmacological Potential

Research indicates that this compound may have several pharmacological effects:

  • CNS Effects: Similar compounds have shown promise in influencing neurotransmitter systems, which could lead to applications in treating neurological disorders .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting various metabolic pathways.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:

Compound NameStructureBiological Activity
[(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanolDifferent stereochemistryPotentially different pharmacological effects
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanolDistinct stereochemical configurationVaries in reactivity and activity
[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]ethanolEthanol instead of methanolDifferent chemical properties

Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological properties of compounds similar to this compound, researchers found that certain derivatives exhibited significant modulation of dopamine receptors. This suggests potential applications in treating conditions like Parkinson's disease or schizophrenia .

Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that this compound could inhibit enzyme activity at micromolar concentrations, which opens avenues for drug development targeting metabolic disorders .

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

Pharmaceutical Development: It serves as a building block in synthesizing drugs aimed at neurological disorders.

Neuroscience Research: Utilized to explore neurotransmitter systems and their implications for drug action.

Organic Synthesis: Acts as a versatile intermediate for creating complex organic molecules.

Material Science: Employed in developing new materials with enhanced properties.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block:
One of the primary applications of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is as a chiral building block in organic synthesis. Its ability to introduce chirality into other compounds is crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The compound can participate in various reactions, including:

  • Nucleophilic Substitution: The introduction of the phenylethyl group through nucleophilic substitution enhances the complexity of synthesized molecules.
  • Cyclization Reactions: It can be utilized to form complex cyclic structures that are often found in natural products and drugs.

Biological Applications

Pharmacological Research:
Research indicates that this compound may interact with specific biological targets such as enzymes and receptors, leading to modulation of various biological pathways. Its potential biological activities include:

  • Enzyme Inhibition: Compounds with similar structures have demonstrated enzyme inhibitory properties, making this compound a candidate for studying enzyme mechanisms and developing new inhibitors.
  • Receptor Modulation: The compound may act as a ligand for certain receptors, influencing signal transduction pathways relevant to various diseases.

Case Studies:
Studies have explored its effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders. For instance, compounds structurally related to this compound have been shown to affect neurotransmitter systems, which could lead to therapeutic developments in psychopharmacology.

Medicinal Chemistry

Drug Development:
The compound serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects. Its chiral nature allows for selective interactions with biological targets, enhancing efficacy while minimizing side effects.

Applications in Drug Formulation:
In drug formulation, this compound can be used to create more effective drugs by improving solubility and bioavailability through its unique chemical properties.

Industrial Applications

Catalysis:
In industrial contexts, this compound is employed in catalytic processes to produce valuable chemicals. Its role as a catalyst or catalyst precursor can facilitate various chemical transformations essential for manufacturing processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Diastereomers

((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol (CAS: 109960-55-6)
  • Key Difference : Stereochemistry at the phenylethyl group (R-configuration vs. S-configuration in the target compound).
  • Properties : Similar molecular weight (205.30 g/mol) and purity (≥95%) but distinct optical activity due to diastereomerism.
  • Applications : Used in asymmetric synthesis and medicinal chemistry, though its biological activity may differ due to stereochemical variations .
[(R)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl]methanol (CAS: 99735-47-4)
  • Key Difference : Dual R-configuration at both the pyrrolidine and phenylethyl groups.
  • Properties : Purity of 95%, molecular weight 205.30 g/mol. Demonstrates how stereochemistry impacts solubility and receptor binding .

Heterocyclic Analogues

(E)-Methyl 3-((S)-1-((R)-1-Phenylethyl)aziridin-2-yl)acrylate (1c)
  • Key Difference : Aziridine ring (3-membered) instead of pyrrolidine (5-membered).
  • Synthesis : Prepared via Swern oxidation and Wittig reaction (82% yield, cis:trans = 88:12) .
  • Applications : Intermediate for γ-aziridinyl ketones, useful in ring-expansion reactions .
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS: 1138444-02-6)
  • Key Difference : Pyridine core with bromo and nitro substituents.
  • Properties : Higher molecular weight (302.13 g/mol) and specialized applications in halogenated compound synthesis .

Functional Group Variants

(S)-3-Amino-3-phenylpropan-1-ol (CAS: 14593-04-5)
  • Key Difference: Replaces the pyrrolidine ring with a linear aminopropanol chain.
  • Similarity Score : 0.85 (structural resemblance in phenyl and alcohol groups) .
  • Applications: Intermediate for β-amino alcohols and peptidomimetics.

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Purity Synthesis Yield Key Applications
((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol 173724-95-3 205.30 ≥95% 94% Pharmaceutical intermediates
((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol 109960-55-6 205.30 ≥95% N/A Asymmetric synthesis
[(R)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl]methanol 99735-47-4 205.30 95% N/A Chiral catalysts
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol 1138444-02-6 302.13 N/A N/A Halogenated compound synthesis
(S)-3-Amino-3-phenylpropan-1-ol 14593-04-5 165.23 N/A N/A β-amino alcohol production

Key Research Findings

Stereochemical Impact : Diastereomers (e.g., 173724-95-3 vs. 109960-55-6) exhibit divergent biological activities due to spatial orientation, influencing drug-receptor interactions .

Synthetic Efficiency : The target compound’s 94% yield via LiAlH₄ reduction outperforms aziridine analogues (82% yield), highlighting the stability of pyrrolidine rings .

Commercial Availability : Supplied by major manufacturers (e.g., ENAO Chemical, Jiangsu Beida Pharma), enabling scalable pharmaceutical R&D .

Preparation Methods

Imine Intermediate Formation

The first step involves the condensation of (S)-1-phenylethylamine with an aldehyde or ketone to form an imine intermediate. This reaction is typically conducted under mild conditions, often at room temperature or slightly elevated temperatures, in an inert atmosphere to prevent oxidation.

Cyclization to Pyrrolidine

The imine intermediate undergoes cyclization with pyrrolidine, which can be facilitated by acid or base catalysis depending on the substrate. This step forms the pyrrolidine ring, a key structural feature of the target molecule.

Reduction to Hydroxymethyl

The final step is the stereoselective reduction of the imine to the corresponding amine with a hydroxymethyl substituent. Lithium aluminum hydride (LiAlH₄) is commonly used as the reducing agent in diethyl ether under reflux conditions for approximately 4 hours. This step yields ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol with high yield (~94%) and stereochemical fidelity.

Optimization and Scale-Up Considerations

Yield and Purity

  • The use of chiral starting materials ensures high stereochemical purity.
  • Recrystallization from methanol or ethanol enhances purity.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are optimized to minimize side reactions and maximize yield.

Industrial Scale Production

  • Scale-up involves optimization of reaction parameters including temperature, pressure, and catalyst loading.
  • Transition to continuous flow reactors can improve heat and mass transfer, reducing side reactions.
  • In situ monitoring techniques (e.g., FTIR spectroscopy) can be employed to track intermediate formation and reaction progress.

Analytical Characterization

The compound’s identity and stereochemical integrity are confirmed by:

Technique Purpose Typical Data
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Observed [M+H]+ matches calculated 206.15 g/mol
Proton Nuclear Magnetic Resonance (¹H NMR) Structural verification Signals at δ 3.31–3.27 ppm corresponding to pyrrolidine protons
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric excess and stereochemical purity Resolution of enantiomers with >95% ee
Polarimetry Optical rotation measurement Confirms absolute configuration

Data Table: Stock Solution Preparation for this compound

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.8709 0.9742 0.4871
5 mg 24.3546 4.8709 2.4355
10 mg 48.7092 9.7418 4.8709

Note: Volumes calculated based on molecular weight 205.30 g/mol and desired molarity.

Research Findings and Notes on Stereochemical Control

  • Maintaining stereochemical purity is critical for biological activity.
  • Use of chiral starting materials and controlled reduction conditions prevents racemization.
  • Recrystallization and chromatographic purification steps are essential to achieve >95% enantiomeric excess.
  • Modifications to the pyrrolidine ring or phenylethyl substituent can influence pharmacokinetic properties but require careful synthetic adaptation.

Q & A

Q. What are the optimized synthetic routes for ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol, and how can reaction conditions impact yield?

The compound is synthesized via a two-step reduction process. In step 1 , lithium aluminum hydride (LiAlH₄) in diethyl ether under reflux for 4 hours achieves a 94% yield. Step 2 involves quenching with water at 20°C for 1 hour to stabilize the product . Key considerations include:

  • Solvent choice : Diethyl ether minimizes side reactions.
  • Temperature control : Reflux ensures complete reduction while avoiding decomposition.
  • Workup : Careful quenching preserves stereochemical integrity.

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR validate the pyrrolidine backbone and hydroxymethyl group .
  • Chiral chromatography : Essential for distinguishing (S,S)- and (R,R)-enantiomers, as stereochemistry significantly impacts biological activity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 205.30 g/mol) .

Q. What are the known biological targets or preliminary activities of this compound?

While direct data is limited, structurally related pyrrolidine derivatives exhibit:

  • Kinase inhibition : Analogous compounds target TrkA kinase for anticancer applications .
  • Antiviral potential : Fluorinated pyridine-pyrrolidine hybrids show activity against coronaviruses in vitro .
  • Antimicrobial properties : Hydroxyl and stereochemical features correlate with biofilm disruption in similar molecules .

Advanced Research Questions

Q. How does stereochemical configuration influence the compound’s pharmacological properties compared to its enantiomers?

The (S,S)-configuration enhances target binding specificity. For example:

  • Enantiomer comparison : The (R,R)-form may exhibit reduced affinity for chiral receptors due to mismatched spatial orientation .
  • Biological assays : Comparative IC₅₀ studies using kinase inhibition assays (e.g., TrkA) quantify enantiomer-specific efficacy .

Q. What strategies mitigate racemization during large-scale synthesis while maintaining enantiomeric excess?

  • Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.
  • Chiral auxiliaries : Temporary protecting groups (e.g., tert-butyldimethylsilyl) stabilize intermediates .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-based) enhance enantioselectivity in key steps .

Q. How do structural modifications (e.g., fluorination or pyridine substitution) alter the compound’s pharmacokinetic profile?

  • Fluorine addition : Improves metabolic stability and bioavailability (see related compound: (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) .
  • Pyridine vs. phenyl substitution : Pyridine derivatives show enhanced solubility but may reduce blood-brain barrier penetration .
  • Hydroxymethyl positioning : Moving the hydroxyl group alters hydrogen-bonding interactions with targets like proteases .

Q. What mechanistic insights explain contradictions in reported biological activities across similar compounds?

  • Solubility vs. membrane permeability : Hydrophilic groups (e.g., -OH) improve solubility but limit cellular uptake, creating false negatives in assays .
  • Off-target effects : Pyrrolidine scaffolds may interact with unrelated kinases or GPCRs, requiring counter-screening .
  • Metabolic instability : Rapid glucuronidation of the hydroxymethyl group in vivo can reduce efficacy despite in vitro activity .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields of Pyrrolidine Derivatives

CompoundMethodYieldKey ConditionReference
This compoundLiAlH₄ reduction94%Diethyl ether, reflux
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanolNaBH₄/MeOH82%Room temperature
(2,4-Dimethyl-1H-pyrrol-3-yl)methanolFormaldehyde acid catalysis75%H₂SO₄, 60°C

Q. Table 2. Biological Activities of Structural Analogs

CompoundTarget/ActivityIC₅₀/EC₅₀Assay TypeReference
Pyridopyrimidine-pyrrolidine hybridBacterial biotin carboxylase55.3 µMPlaque reduction
Fluorinated pyridine-pyrrolidineMERS-CoV35.5 µMCytotoxicity screening
TrkA kinase inhibitor analogAnticancer (in vitro)0.596 µMKinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.